Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-
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Overview
Description
2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate typically involves the reaction of 2-hydroxy-5-benzaldehyde with a suitable aniline derivative under reflux conditions in a solvent like dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by washing with water and ethanol, followed by recrystallization from diethyl ether .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed to confirm its efficacy and safety.
Industry: Utilized in the development of dyes and pigments due to its azo group, which imparts vibrant colors.
Mechanism of Action
The mechanism of action of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the methoxy and acetate groups can influence the compound’s solubility and reactivity. The exact pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
4-(((4-(phenyldiazenyl)phenyl)imino)methyl)benzoic acid: Similar structure with a benzoic acid group instead of an acetate group.
2-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenyl acetate:
Uniqueness
2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
304668-50-6 |
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Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C22H19N3O3/c1-16(26)28-21-13-8-17(14-22(21)27-2)15-23-18-9-11-20(12-10-18)25-24-19-6-4-3-5-7-19/h3-15H,1-2H3 |
InChI Key |
VYAHRJXJLCDGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC |
Origin of Product |
United States |
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